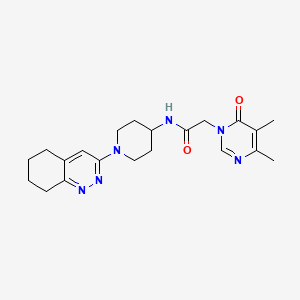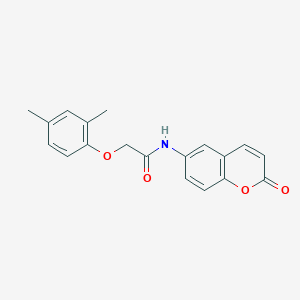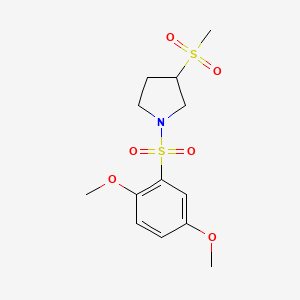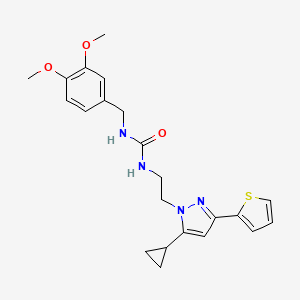
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide is a chemical compound that has garnered interest due to its potential applications in various scientific fields. It features a complex structure with multiple rings and functional groups, making it an intriguing subject for study in chemistry and biochemistry.
Preparation Methods
Synthetic Routes
The preparation of 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide involves multiple synthetic steps
Reaction Conditions
Typically, this synthesis would involve:
Condensation reactions to form the pyrimidine and cinnoline rings.
Nucleophilic substitution to attach the piperidine group.
Amidation to incorporate the acetamide functionality. The reaction conditions often require specific catalysts, solvents, and temperatures to ensure optimal yields and purity.
Industrial Production Methods
For large-scale production, industrial methods may involve similar synthetic routes with optimizations for cost-effectiveness and scalability. Process chemistry techniques, such as continuous flow synthesis, could be employed to streamline production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine or cinnoline moieties.
Reduction: Reduction reactions can target the carbonyl groups within the pyrimidine ring.
Substitution: Various substitution reactions may occur, including nucleophilic and electrophilic substitutions, primarily on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Solvents like dimethyl sulfoxide (DMSO) or acetonitrile (MeCN) may be used, depending on the specific substitution reaction.
Major Products Formed
Oxidation: Products may include various oxidized derivatives of the cinnoline or piperidine.
Reduction: Reduced derivatives, where carbonyl groups are converted to alcohols or amines.
Substitution: Different substituted pyrimidine derivatives, depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its diverse reactivity makes it a versatile intermediate in organic synthesis.
Biology
The biological activity of this compound could include interactions with enzymes or receptors due to its specific functional groups, potentially influencing biochemical pathways.
Medicine
Potential pharmaceutical applications may include serving as a lead compound for drug development, especially if it demonstrates biological activity such as enzyme inhibition or receptor modulation.
Industry
In an industrial context, this compound might be used in the development of new materials or as a specialty chemical in various manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. It may act by:
Binding to enzyme active sites, inhibiting or modulating their activity.
Interacting with receptors, altering signal transduction pathways.
Engaging in specific biochemical reactions, modifying the activity of biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(1-piperidin-4-yl)acetamide
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(1-cinnolin-3-yl)piperidin-4-yl)acetamide
Uniqueness
What sets 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide apart is its specific combination of functional groups and ring structures, which may afford it unique reactivity and potential biological activity not seen in other similar compounds. This combination can lead to distinctive interactions with molecular targets and may open up new avenues for research and application.
This detailed overview should help you get a comprehensive understanding of this compound. Dive deeper into each section and explore the exciting possibilities this compound holds!
Properties
IUPAC Name |
2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-14-15(2)22-13-27(21(14)29)12-20(28)23-17-7-9-26(10-8-17)19-11-16-5-3-4-6-18(16)24-25-19/h11,13,17H,3-10,12H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYATVVTMWWXSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NC2CCN(CC2)C3=NN=C4CCCCC4=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Fluorophenyl)-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyanamide](/img/structure/B2726304.png)
![N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide](/img/structure/B2726305.png)
![(1S,2S,4R,5S,6R)-5,6-Dihydroxyspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride](/img/structure/B2726307.png)

![3-Chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2726310.png)
![[(2-chloro-5-fluorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2726311.png)



![Ethyl 5-(2-(benzylthio)acetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2726318.png)



